molecular formula C24H48O2 B3026113 Tetracosanoic-24,24,24-d3 acid

Tetracosanoic-24,24,24-d3 acid

Cat. No.: B3026113
M. Wt: 371.7 g/mol
InChI Key: QZZGJDVWLFXDLK-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Preparation Methods

      Synthetic Routes: The deuterium-labeled Lignoceric Acid-d3 can be prepared through chemical synthesis, incorporating deuterium atoms into the carbon chain.

      Reaction Conditions: Specific synthetic methods and conditions may vary, but deuterium substitution is essential.

      Industrial Production: Industrial-scale production methods typically involve chemical derivatization or extraction processes.

  • Chemical Reactions Analysis

      Reactions: Lignoceric Acid-d3 can undergo various reactions, including , , and .

      Common Reagents: Reagents like oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., Grignard reagents) are used.

      Major Products: These reactions yield products such as alcohols, acids, or derivatives.

  • Scientific Research Applications

      Chemistry: Lignoceric Acid-d3 serves as an internal standard for quantifying lignoceric acid levels.

      Biology: Researchers explore its role in lipid metabolism and cellular processes.

      Medicine: It’s relevant to Zellweger syndrome and adrenoleukodystrophy studies.

      Industry: Lignoceric Acid-d3 may find applications in cosmetics, pharmaceuticals, or materials.

  • Comparison with Similar Compounds

      Uniqueness: Lignoceric Acid-d3 stands out due to its specific carbon chain length (24 carbons).

      Similar Compounds: Other long-chain fatty acids (e.g., palmitic acid, stearic acid) share similarities but differ in chain length or saturation.

    Biological Activity

    Tetracosanoic-24,24,24-d3 acid, also known as lignoceric acid-d3, is a saturated fatty acid with a chain length of 24 carbon atoms. This compound has garnered interest due to its biological activity and potential implications in various health conditions. This article explores the biological properties of this compound, including its metabolic roles, effects on cellular processes, and potential therapeutic applications.

    • Molecular Formula : C24_{24}H45_{45}D3_3O2_2
    • Molecular Weight : 371.66 g/mol
    • CAS Number : 851073-55-7
    • Physical State : Solid
    • Purity : >98% .

    Metabolism and Biological Role

    Tetracosanoic acid is categorized as a very long-chain fatty acid (VLCFA), which plays significant roles in cellular metabolism. It is synthesized in the brain and is involved in myelination processes. Research indicates that VLCFAs like Tetracosanoic acid are crucial for maintaining the integrity of neuronal membranes and are implicated in various neurological disorders .

    Table 1: Comparison of Key Properties of Tetracosanoic Acid

    PropertyValue
    Density0.9 ± 0.1 g/cm³
    Boiling Point405.9 ± 8.0 °C
    Melting Point80 - 82 °C
    Flash Point182.2 ± 13.3 °C

    Biological Activity and Mechanisms

    • Antioxidant Activity :
      Recent studies have shown that Tetracosanoic acid exhibits antioxidant properties by scavenging free radicals, which can help mitigate oxidative stress in cells . This property is particularly relevant for neuroprotective strategies against diseases characterized by oxidative damage.
    • Cellular Metabolism :
      The compound influences lipid metabolism pathways, particularly in peroxisomes, which are vital for the β-oxidation of fatty acids. In vitro studies demonstrated that Tetracosanoic acid can induce thermogenic flux in HepG2 cells, indicating its role in energy metabolism .
    • Role in Neurological Disorders :
      Elevated levels of VLCFAs like Tetracosanoic acid are associated with conditions such as adrenoleukodystrophy (ALD) and Zellweger syndrome. Research indicates that these conditions result from impaired peroxisomal β-oxidation leading to the accumulation of VLCFAs .

    Case Study 1: Adrenoleukodystrophy (ALD)

    In patients with ALD, high levels of Tetracosanoic acid were observed due to defective peroxisomal metabolism. A study highlighted that treatment strategies aimed at reducing VLCFA levels could alleviate symptoms associated with ALD .

    Case Study 2: Zellweger Syndrome

    Research involving fibroblast cell lines from patients with Zellweger syndrome showed altered metabolism of Tetracosanoic acid. The findings suggested that enhancing peroxisomal function could potentially restore normal VLCFA levels and improve patient outcomes .

    Properties

    IUPAC Name

    24,24,24-trideuteriotetracosanoic acid
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C24H48O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26/h2-23H2,1H3,(H,25,26)/i1D3
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    QZZGJDVWLFXDLK-FIBGUPNXSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCCCCCCCCCCCCCCCCCCCCCC(=O)O
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    [2H]C([2H])([2H])CCCCCCCCCCCCCCCCCCCCCCC(=O)O
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C24H48O2
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    371.7 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Tetracosanoic-24,24,24-d3 acid
    Reactant of Route 2
    Reactant of Route 2
    Tetracosanoic-24,24,24-d3 acid
    Reactant of Route 3
    Reactant of Route 3
    Tetracosanoic-24,24,24-d3 acid
    Reactant of Route 4
    Reactant of Route 4
    Tetracosanoic-24,24,24-d3 acid
    Reactant of Route 5
    Reactant of Route 5
    Tetracosanoic-24,24,24-d3 acid
    Reactant of Route 6
    Reactant of Route 6
    Tetracosanoic-24,24,24-d3 acid

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.